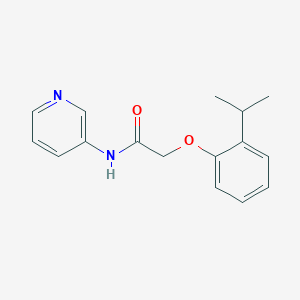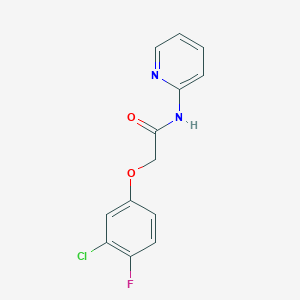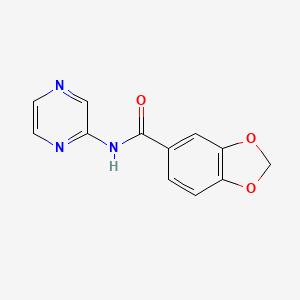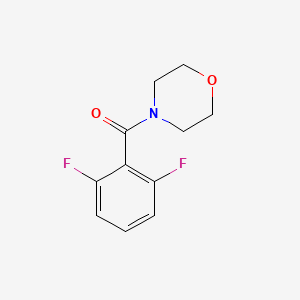
2-(2-isopropylphenoxy)-N-3-pyridinylacetamide
Descripción general
Descripción
2-(2-isopropylphenoxy)-N-3-pyridinylacetamide, commonly known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of PAK1 (p21-activated kinase). PAK1 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and cytoskeletal remodeling.
Aplicaciones Científicas De Investigación
IPA-3 has been used in various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, PAK1 has been shown to be overexpressed in various types of cancer, including breast, prostate, and pancreatic cancer. IPA-3 has been used to selectively inhibit PAK1 activity and inhibit tumor growth in vitro and in vivo. In neurobiology, PAK1 has been shown to play a role in synaptic plasticity and memory formation. IPA-3 has been used to investigate the role of PAK1 in these processes. In cardiovascular research, PAK1 has been shown to play a role in cardiac hypertrophy and heart failure. IPA-3 has been used to investigate the role of PAK1 in these processes.
Mecanismo De Acción
IPA-3 selectively inhibits the activity of PAK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of downstream signaling pathways that are activated by PAK1, including the MAPK/ERK and PI3K/Akt pathways. The inhibition of these pathways leads to the inhibition of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, survival, and migration. IPA-3 has also been shown to induce apoptosis in cancer cells. In addition, IPA-3 has been shown to inhibit the formation of actin stress fibers and focal adhesions, which are important for cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IPA-3 is its selectivity for PAK1, which allows for the specific investigation of PAK1 signaling pathways. However, one limitation of IPA-3 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, IPA-3 has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for IPA-3 research, including the investigation of its potential as a therapeutic agent for cancer and other diseases. In addition, further research is needed to understand the mechanisms underlying the off-target effects of IPA-3 on other kinases. Finally, the development of more potent and selective PAK1 inhibitors may lead to new insights into the role of PAK1 in various cellular processes.
Propiedades
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)14-7-3-4-8-15(14)20-11-16(19)18-13-6-5-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMLRJAMVCKBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(propan-2-yl)phenoxy]-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)


![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)

![3-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)
![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)
